2-(3,5-Dimethylcyclohexyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h3-6,10-12H,7-9,15H2,1-2H3 |
InChI Key |
KPAAORVKHZVFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC=CC=C2N)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 3,5 Dimethylcyclohexyl Aniline
Strategies for Constructing the Cyclohexyl Moiety
Synthesis of Substituted Cyclohexyl Precursors
The synthesis of 3,5-dimethylcyclohexanone (B1585822) can be achieved through several pathways. One prominent method involves the Knoevenagel condensation of acetaldehyde (B116499) and ethyl acetoacetate, followed by hydrolysis, decarboxylation, and subsequent catalytic hydrogenation to yield the desired ketone. Another approach is the hydrogenation of 3,5-dimethyl-2-cyclohexen-1-one. The oxidation of 3,5-dimethylcyclohexanol (B146684) also provides a high-yield route to the ketone.
For the synthesis of the related 3,3-dimethylcyclohexanone, a common method is the palladium-catalyzed hydrogenation of dimedone in an acidic medium. chemicalbook.com Other reported methods include the conjugate addition of organometallic reagents to 3-methyl-2-cyclohexen-1-one (B144701) and the hydrogenation of 5,5-dimethyl-2-cyclohexen-1-one. tandfonline.com
A summary of synthetic routes for dimethyl-substituted cyclohexanones is presented below:
| Precursor | Reagents | Product | Yield | Reference |
| Acetaldehyde, Ethyl Acetoacetate | Piperidine, NaOH, H2SO4, Pd/C | 3,5-Dimethylcyclohexanone | - | |
| 3,5-Dimethyl-2-cyclohexen-1-one | H2, Pd/C | 3,5-Dimethylcyclohexanone | ~92% | |
| 3,5-Dimethylcyclohexanol | Oxidizing Agent | 3,5-Dimethylcyclohexanone | ~98% | |
| Dimedone | H2, Pd catalyst | 3,3-Dimethylcyclohexanone | 98% | chemicalbook.com |
Stereochemical Considerations in Cyclohexane (B81311) Synthesis
The synthesis of 3,5-dimethylcyclohexane derivatives introduces stereochemical complexity. The relative orientation of the two methyl groups can result in cis and trans isomers. For instance, in the synthesis of 3,5-dimethylcyclohexanone, the final product is a mixture of stereoisomers. The stereochemistry of these precursors is crucial as it can influence the biological activity and physical properties of the final 2-(3,5-dimethylcyclohexyl)aniline product. Chiral resolution techniques, such as the formation of esters with substituted benzoic acids, can be employed to obtain products with high chiral purity.
Formation of the Aniline (B41778) Linkage
The introduction of the amino group onto the aromatic ring and its subsequent linkage to the cyclohexyl moiety are pivotal steps in the synthesis of the target molecule.
Reductive Amination Approaches
Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of this compound. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.org In the context of synthesizing the target compound, this could involve the reaction of 3,5-dimethylcyclohexanone with 2-aminophenol (B121084) or a related aniline derivative, followed by reduction.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Catalytic hydrogenation using palladium, platinum, or nickel catalysts is also a widely used direct reductive amination method. wikipedia.org The choice of reducing agent is critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of carbonyl groups. masterorganicchemistry.com
Arylation Reactions for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.orgrug.nl This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods. wikipedia.org
In the synthesis of this compound, the Buchwald-Hartwig reaction could be employed by coupling an appropriately substituted aryl halide (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with 3,5-dimethylcyclohexylamine. The development of various generations of phosphine (B1218219) ligands, such as bidentate and sterically hindered ligands, has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org
Coupling Strategies for the Aromatic and Cyclohexyl Systems
The direct coupling of a pre-formed 3,5-dimethylcyclohexyl moiety with an aniline derivative represents a convergent approach to the target molecule. A notable example is the reaction of 2,6-dimethylcyclohexylamine (B1345578) with a phenol (B47542) at elevated temperatures in the presence of a palladium catalyst to produce 2,6-dimethylaniline. google.comgoogle.com This transformation suggests a potential pathway where a cyclohexylamine (B46788) derivative can be aromatized to an aniline.
Furthermore, recent developments have shown that 2-benzyl-N-substituted anilines can be synthesized from (E)-2-arylidene-3-cyclohexenones and primary amines through a catalyst-free imine condensation–isoaromatization pathway. beilstein-journals.org Another innovative approach involves a one-pot, three-component synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones, which proceeds via a sequence of condensation and aromatization reactions. beilstein-journals.org These modern strategies highlight the ongoing evolution of synthetic methods for constructing complex aniline derivatives.
Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high selectivity and functional group tolerance. For the synthesis of this compound, palladium-catalyzed methods are particularly relevant.
Palladium-Catalyzed C-C Coupling
The construction of the this compound scaffold can be envisioned through a palladium-catalyzed cross-coupling reaction. A plausible approach involves the coupling of a suitably activated aniline precursor with a 3,5-dimethylcyclohexyl metallic or organometallic reagent.
One potential strategy is a Negishi-type coupling, which would involve the reaction of a 2-haloaniline derivative (e.g., 2-bromoaniline or 2-iodoaniline) with a 3,5-dimethylcyclohexylzinc halide. This reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst. The choice of phosphine ligands is crucial for the success of such couplings, with bulky, electron-rich ligands often providing the best results by promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. A variety of biarylphosphine ligands have been developed that could potentially facilitate this challenging coupling of a secondary alkylzinc reagent with a heteroaryl halide. researchgate.net
Alternatively, a Suzuki-Miyaura coupling could be employed. This would involve the reaction of a 2-haloaniline with a 3,5-dimethylcyclohexylboronic acid or its corresponding ester. While the synthesis of the requisite boronic acid might present its own challenges, the Suzuki-Miyaura coupling is renowned for its mild reaction conditions and broad functional group compatibility.
A general representation of a palladium-catalyzed cross-coupling for the synthesis of this compound is depicted below:
A general reaction scheme illustrating the palladium-catalyzed cross-coupling of a 2-haloaniline with a 3,5-dimethylcyclohexyl organometallic reagent.The successful implementation of these methods would depend on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, to achieve a high yield of the desired product while minimizing side reactions.
Mechanistic Aspects of Catalytic Coupling Reactions
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, is generally understood to proceed through a catalytic cycle involving three key steps:
Oxidative Addition: The active palladium(0) catalyst reacts with the 2-haloaniline to form a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.
Transmetalation: The 3,5-dimethylcyclohexyl group is transferred from the organometallic reagent (e.g., organozinc or organoboron) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups (the aniline and dimethylcyclohexyl moieties) on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each of these steps is highly dependent on the nature of the reactants, the catalyst system, and the reaction conditions. For instance, the choice of phosphine ligand can significantly influence the rates of oxidative addition and reductive elimination.
Directed C-H Functionalization Approaches
An alternative and increasingly powerful strategy for the synthesis of substituted anilines is through directed C-H functionalization. This approach avoids the pre-functionalization of the starting materials often required in traditional cross-coupling reactions. In the context of synthesizing this compound, this could involve the direct coupling of aniline with a 3,5-dimethylcyclohexyl source.
A plausible route would involve the use of a directing group on the aniline nitrogen to guide a palladium catalyst to the ortho C-H bond. ox.ac.uknih.gov For example, an amide or a urea (B33335) functionality can act as a directing group. ox.ac.uk The catalytic cycle for such a transformation typically involves:
Coordination and C-H Activation: The directing group on the aniline derivative coordinates to the palladium(II) catalyst, bringing it into proximity with the ortho C-H bond. This facilitates the cleavage of the C-H bond and the formation of a cyclometalated palladium intermediate (a palladacycle). nih.govrsc.org This C-H activation step is often the turnover-limiting step and can be influenced by factors such as the presence of an acid or a base. ox.ac.uk
Reaction with the Coupling Partner: The palladacycle then reacts with a suitable 3,5-dimethylcyclohexyl source. This could be a cyclohexene (B86901) derivative or a cyclohexyl halide.
Product Formation and Catalyst Regeneration: Subsequent steps, which may involve reductive elimination or other pathways, lead to the formation of the C-C bond and the release of the this compound product, regenerating the active palladium catalyst. rsc.org
The development of new ligands and reaction conditions continues to expand the scope and efficiency of directed C-H functionalization reactions, making them an increasingly attractive option for the synthesis of complex molecules like this compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of the synthetic intermediates and the final this compound product is a critical step to ensure the removal of unreacted starting materials, catalysts, and byproducts. A combination of techniques is typically employed.
For the work-up of the reaction mixture, an initial extraction is often performed. The organic layer containing the product can be washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.
Chromatography is the most common method for the purification of aniline derivatives.
Column chromatography on silica (B1680970) gel is a standard technique. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used to separate the product from impurities based on their differing polarities.
Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
Distillation can be an effective purification method if the product is a liquid and has a sufficiently different boiling point from the impurities. Vacuum distillation is often preferred for high-boiling anilines to prevent decomposition at high temperatures.
Crystallization can be used to purify solid aniline derivatives. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.
For the removal of the palladium catalyst, various methods can be employed, including filtration through a pad of Celite or treatment with a scavenger resin that specifically binds to the metal.
The purity of the final product is typically assessed by analytical techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the structure of the compound.
Mass Spectrometry (MS) to determine the molecular weight.
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess the purity.
Chemical Reactivity and Transformation Studies of 2 3,5 Dimethylcyclohexyl Aniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions by donating its lone pair of electrons to the benzene (B151609) ring. byjus.com This increases the electron density at these positions, making them more susceptible to attack by electrophiles. byjus.com However, the reactivity of 2-(3,5-Dimethylcyclohexyl)aniline in EAS reactions is significantly influenced by the large alkyl group.
In principle, the amino group directs electrophiles to the positions ortho and para to it (C4 and C6). However, the 2-(3,5-dimethylcyclohexyl) group is a bulky substituent that creates substantial steric hindrance. fiveable.me This steric bulk impedes the approach of electrophiles to the C6 position (ortho to the amino group and adjacent to the cyclohexyl group). fiveable.meyoutube.com Consequently, electrophilic substitution is strongly favored at the less hindered C4 (para) position. The C2 position is already substituted, and the C6 position is sterically shielded. The meta positions (C3 and C5) are electronically disfavored due to the directing effect of the amino group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Expected Major Product |
|---|---|---|
| Bromination | Br⁺ | 4-Bromo-2-(3,5-dimethylcyclohexyl)aniline |
| Nitration | NO₂⁺ | 4-Nitro-2-(3,5-dimethylcyclohexyl)aniline |
| Sulfonation | SO₃ | 4-Amino-3-(3,5-dimethylcyclohexyl)benzenesulfonic acid |
This table illustrates the expected regiochemical outcome based on the combined electronic and steric effects governing the reactivity of the substrate.
To overcome the high reactivity and potential for side reactions (like oxidation) of the aniline ring, and to better control the regioselectivity, the amino group is often temporarily protected. libretexts.orgchemistrysteps.com Acetylation of the amino group to form an acetanilide (B955) is a common strategy. libretexts.org This converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. The amide is still an ortho, para-director, but its activating effect is attenuated because the nitrogen lone pair is delocalized onto the adjacent carbonyl group. libretexts.orgchemistrysteps.com This moderation prevents over-reactions like polyhalogenation. youtube.comlibretexts.org
Furthermore, the increased steric bulk of the acetyl group further disfavors substitution at the C6 position, reinforcing the preference for para-substitution. chemistrysteps.com After the desired electrophilic substitution has been carried out, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amino group. libretexts.orgyoutube.com
Table 2: Protection-Deprotection Strategy for Controlled Nitration
| Step | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Protection | Acetic anhydride, Pyridine | 2-(3,5-Dimethylcyclohexyl)acetanilide | Reduce activating effect of -NH₂ and enhance steric hindrance at C6. libretexts.orgchemistrysteps.com |
| 2. Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(3,5-dimethylcyclohexyl)acetanilide | Achieve monosubstitution at the para position. libretexts.org |
This table outlines a typical protection-deprotection sequence to achieve controlled functionalization of the aniline ring.
Reactions Involving the Amino Group
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a base. quora.com
The amino group readily participates in nucleophilic reactions. quora.com The electron-donating nature of the alkyl (dimethylcyclohexyl) substituent increases the electron density on the nitrogen atom compared to aniline itself, thereby increasing its basicity and nucleophilicity. chemistrysteps.com However, the steric bulk of the ortho-cyclohexyl group can hinder the approach of electrophiles to the nitrogen atom, potentially slowing down reactions with very large reagents. fiveable.menih.gov This steric hindrance can influence the rate of reactions like alkylation or acylation directly at the nitrogen center. fiveable.me
As a primary amine, this compound undergoes standard reactions to form amides and imines.
Amide Formation: It reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides. youtube.com This reaction is typically robust and high-yielding.
Reaction: this compound + Acetyl chloride → N-(2-(3,5-Dimethylcyclohexyl)phenyl)acetamide
Imine Formation: The condensation of this compound with aldehydes or ketones under appropriate conditions (often with acid catalysis and removal of water) yields imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is reversible. libretexts.org
Reaction: this compound + Benzaldehyde ⇌ N-(Benzylidene)-2-(3,5-dimethylcyclohexyl)aniline + H₂O
Table 3: Reagents for Amide and Imine Formation
| Desired Product | Reagent Class | Example Reagent |
|---|---|---|
| Amide | Acyl Halide | Benzoyl chloride |
| Amide | Acid Anhydride | Acetic anhydride |
| Imine | Aldehyde | Butyraldehyde researchgate.net |
This table provides examples of common reagents used to form amides and imines from the primary amine.
Beyond simple imine formation, this compound can participate in various condensation reactions. These reactions involve the nucleophilic amino group attacking a carbonyl compound or its equivalent, followed by the elimination of a small molecule, typically water. researchgate.netbeilstein-journals.org The specifics of the reaction, including the catalyst and conditions, determine the final product, which can range from simple imines to more complex heterocyclic structures if a suitable difunctional carbonyl partner is used. researchgate.net For instance, condensation with β-dicarbonyl compounds can lead to the formation of enamines or heterocyclic systems.
Reactivity of the Cyclohexyl Ring
The reactivity of the cyclohexyl ring in this compound is an area ripe for investigation. Key potential transformations would involve stereoisomerization and the functionalization of its aliphatic C-H bonds.
Stereoisomerization and Epimerization Studies
Expected Research Focus:
Investigation into the thermodynamic stability of different stereoisomers (e.g., cis vs. trans configurations of the dimethylcyclohexyl moiety).
Exploration of acid- or base-catalyzed epimerization at the stereocenters of the cyclohexyl ring.
Computational modeling to predict the energy barriers for conformational changes and isomer interconversion.
Functionalization of Aliphatic C-H Bonds
The direct functionalization of C-H bonds is a powerful tool in modern synthetic chemistry, allowing for the introduction of new functional groups without pre-functionalized starting materials. yale.edu The cyclohexyl ring of this compound possesses multiple C-H bonds that could potentially be targeted for functionalization.
Potential Reactions:
Oxidation: Selective oxidation of tertiary C-H bonds to introduce hydroxyl or carbonyl groups. This could lead to the formation of novel alcohol or ketone derivatives.
Halogenation: Regioselective halogenation of the cyclohexyl ring, which could serve as a handle for further synthetic modifications.
Nitration: Introduction of nitro groups onto the aliphatic ring, although this is generally a challenging transformation.
The regioselectivity and stereoselectivity of these reactions would be of paramount importance, and would likely be influenced by the directing effects of the aniline group and the existing methyl substituents on the cyclohexyl ring.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For any potential transformations of this compound, detailed mechanistic studies would be essential.
Reaction Pathway Elucidation
Elucidating the step-by-step pathway of a chemical reaction provides invaluable insight into the roles of catalysts, intermediates, and transition states.
Anticipated Methodologies:
Spectroscopic Analysis: Use of techniques like NMR and mass spectrometry to identify and characterize reaction intermediates and products.
Isotopic Labeling Studies: Employing isotopically labeled starting materials to trace the movement of atoms throughout the reaction.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods could be used to model reaction pathways and determine the energetics of different steps.
Kinetic Studies of Reaction Processes
Kinetic studies provide quantitative data on reaction rates and how they are affected by various parameters, such as concentration, temperature, and catalysts. This information is vital for understanding the reaction mechanism and for scaling up reactions.
Data to be Gathered:
Rate Laws: Determination of the reaction order with respect to each reactant to understand their involvement in the rate-determining step.
Activation Parameters: Calculation of activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from temperature-dependent kinetic data to provide further mechanistic insights.
A hypothetical data table for a kinetic study could look like this:
| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
Derivatization and Analog Design of 2 3,5 Dimethylcyclohexyl Aniline
Structural Modification of the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary target for structural modification due to the reactivity of the amino group and the aromatic ring.
The nitrogen atom of the aniline group is a versatile site for substitution. These modifications can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.
N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups on the nitrogen atom can be achieved through various synthetic methods. For instance, N-alkylation can be performed using alkyl halides, while N-arylation can be accomplished via cross-coupling reactions. A series of N-substituted 2-aminobiphenyl (B1664054) palladium precatalysts have been developed, showcasing the feasibility of N-methylation and N-phenylation of an aniline-type structure. nih.gov These methods prevent the formation of problematic byproducts and allow for the creation of a diverse library of N-substituted analogs. nih.gov
Amide and Sulfonamide Formation: Acylation of the amino group with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These functional groups can introduce hydrogen bond acceptors and donors, influencing the molecule's interaction with biological targets.
A representative table of potential N-substitution strategies is provided below, illustrating the diversity of functional groups that could be introduced.
| Substitution Strategy | Reagent Example | Resulting Functional Group | Potential Impact on Properties |
| N-Methylation | Methyl iodide | Secondary amine (-NHCH₃) | Increased lipophilicity, altered basicity |
| N-Phenylation | Phenylboronic acid (Buchwald-Hartwig coupling) | Diaryl amine (-NHPh) | Enhanced steric bulk, potential for π-stacking |
| N-Acetylation | Acetic anhydride | Acetamide (-NHCOCH₃) | Increased polarity, hydrogen bond donor/acceptor |
| N-Sulfonylation | Toluenesulfonyl chloride | Tosylamide (-NHTs) | Introduction of a bulky, electron-withdrawing group |
The aniline ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups at the positions ortho and para to the amino group. The directing effect of the amino group and the steric hindrance from the adjacent cyclohexyl moiety would influence the regioselectivity of these reactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can modulate the electronic properties and lipophilicity of the molecule. Halogenated anilines are valuable intermediates for further functionalization through cross-coupling reactions.
Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group, provides a route to introducing an additional amino group, creating dianiline derivatives.
Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring can introduce further carbon-based substituents, although these reactions can sometimes be challenging with anilines due to the deactivating nature of the anilinium ion formed under acidic conditions.
The table below outlines potential functionalization strategies for the aromatic ring.
| Reaction Type | Reagent Example | Potential Position(s) of Substitution | Introduced Functional Group |
| Bromination | N-Bromosuccinimide | para to -NH₂ | Bromo (-Br) |
| Nitration | Nitric acid / Sulfuric acid | para to -NH₂ | Nitro (-NO₂) |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | ortho/para to -NH₂ (with protection) | Acetyl (-COCH₃) |
| Sulfonation | Fuming sulfuric acid | para to -NH₂ | Sulfonic acid (-SO₃H) |
Structural Modification of the Cyclohexyl Moiety
The 3,5-dimethylcyclohexyl group offers opportunities for modification by altering the substituents on the ring or changing the ring size itself.
The two methyl groups on the cyclohexyl ring can be replaced with other alkyl groups of varying size and polarity. This can be achieved by starting with appropriately substituted cyclohexanone (B45756) precursors in the synthesis of the parent molecule. These modifications can fine-tune the lipophilicity and steric bulk of the compound.
The following table presents hypothetical analogs with altered alkyl substituents on the cyclohexyl ring.
| Original Substituent | Modified Substituent | Potential Synthetic Precursor | Impact on Properties |
| 3,5-Dimethyl | 3,5-Diethyl | 3,5-Diethylcyclohexanone | Increased lipophilicity and steric bulk |
| 3,5-Dimethyl | 3,5-Di-isopropyl | 3,5-Di-isopropylcyclohexanone | Significantly increased steric hindrance |
| 3,5-Dimethyl | 3-Methyl, 5-Trifluoromethyl | 3-Methyl-5-(trifluoromethyl)cyclohexanone | Altered electronic properties and lipophilicity |
| 3,5-Dimethyl | 3,5-Dimethoxy | 3,5-Dimethoxycyclohexanone | Increased polarity, potential for hydrogen bonding |
| Ring System | Parent Carbonyl | Potential Impact on Conformation |
| Cyclopentyl | 3,5-Dimethylcyclopentanone | More planar and rigid than cyclohexyl |
| Cyclohexyl | 3,5-Dimethylcyclohexanone (B1585822) | Chair/boat conformations |
| Cycloheptyl | 3,5-Dimethylcycloheptanone | Increased flexibility and number of conformations |
Conjugation and Linker Chemistry
The 2-(3,5-dimethylcyclohexyl)aniline scaffold can be conjugated to other molecules, such as fluorescent dyes, biotin, or pharmacophores, using linker chemistry. The aniline nitrogen or a functional group introduced onto the aromatic ring can serve as an attachment point. Linkers of varying lengths and compositions (e.g., polyethylene (B3416737) glycol, alkyl chains) can be employed to control the distance and orientation between the core scaffold and the conjugated partner. This strategy is often used in the development of chemical probes and targeted drug delivery systems.
Formation of Complex Molecular Architectures
The synthesis of complex molecular architectures from aniline derivatives is a well-established field. Methodologies such as multi-component reactions and cross-coupling strategies are frequently employed to build intricate molecular frameworks. For instance, the inherent reactivity of the aniline nitrogen allows for its participation in cascade reactions, leading to the formation of heterocyclic compounds and other polycyclic systems.
However, a comprehensive search of chemical databases and scientific literature did not yield any specific examples of this compound being utilized as a precursor for the synthesis of such complex molecules. While general principles of aniline derivatization are understood, the absence of dedicated research on this particular compound means that the potential steric and electronic effects of the bulky, non-planar dimethylcyclohexyl group on the formation of larger, three-dimensional molecular architectures have not been investigated. The unique stereochemistry of the 3,5-dimethylcyclohexyl group could, in theory, impart specific conformational constraints or chiral properties to any resulting complex molecule, a hypothesis that remains to be tested.
Synthesis of Dimeric or Polymeric Analogs
The synthesis of dimeric and polymeric analogs from aniline derivatives is crucial for the development of new materials with tailored electronic, optical, and thermal properties. Oxidative polymerization of anilines is a common method to produce polyanilines, a class of conducting polymers with wide-ranging applications.
While studies on the polymerization of other dimethyl-substituted anilines, such as 2,3-dimethylaniline (B142581), have been reported, there is no available research detailing the polymerization of this compound. The synthesis of dimeric structures, often achieved through specific coupling reactions, has also not been documented for this compound. The bulky cyclohexyl substituent would likely have a profound impact on the polymerization process, potentially affecting the chain growth, final molecular weight, and the morphological and conductive properties of the resulting polymer. Similarly, the formation of discrete dimeric structures would be governed by the steric hindrance around the reactive sites of the aniline monomer.
Spectroscopic and Advanced Analytical Methodologies for Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in 2-(3,5-Dimethylcyclohexyl)aniline. The absorption of infrared radiation excites molecules, causing specific bonds to vibrate at characteristic frequencies.
For this compound, the FT-IR spectrum is expected to display several key absorption bands. The aniline (B41778) moiety is identifiable by the N-H stretching vibrations of the primary amine group, which typically appear as two distinct peaks in the region of 3350-3500 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dimethylcyclohexyl group will produce strong absorptions in the 2850-2960 cm⁻¹ range. researchgate.net
Further characteristic peaks include N-H bending vibrations around 1600 cm⁻¹, C=C stretching vibrations within the aromatic ring at approximately 1450-1600 cm⁻¹, and the C-N stretching vibration, which is typically observed in the 1250-1350 cm⁻¹ region. researchgate.netmaterialsciencejournal.org
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch | Cyclohexyl & Methyl Groups |
| 1620 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| 1350 - 1250 | Medium | C-N Stretch | Aryl Amine |
Raman spectroscopy serves as a complementary technique to FT-IR. globalresearchonline.net While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its excellent sensitivity for non-polar bonds, making it particularly useful for analyzing the C-C bonds of the aromatic and cyclohexyl rings. The symmetric vibrations of the molecule often produce strong Raman signals. researchgate.net
For this compound, the aromatic ring vibrations, particularly the ring "breathing" mode around 1000 cm⁻¹, are expected to be prominent in the Raman spectrum. The aliphatic C-H stretching and bending modes of the cyclohexyl and methyl groups will also be clearly visible. nih.gov The combination of FT-IR and Raman spectra provides a more complete vibrational analysis of the molecule. globalresearchonline.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. nih.govspringernature.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. organicchemistrydata.org The spectrum of this compound can be divided into distinct regions:
Aromatic Region (δ 6.5-7.5 ppm): The protons on the aniline ring will appear in this region. rsc.org Due to the ortho-substitution, these four protons will exhibit complex splitting patterns (multiplets) as they are coupled to each other.
Amine Region (δ 3.5-5.0 ppm): The two protons of the -NH₂ group typically appear as a broad singlet. rsc.org Its chemical shift can be variable and is affected by solvent and concentration.
Aliphatic Region (δ 0.8-2.5 ppm): This region contains the signals for the eleven protons of the 3,5-dimethylcyclohexyl group. This will be a complex area with overlapping multiplets corresponding to the methine (-CH) and methylene (B1212753) (-CH₂) protons of the ring. The six protons of the two methyl (-CH₃) groups are expected to appear as doublets in the most upfield portion of this region, coupled to their adjacent methine protons. np-mrd.org
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |
| ~ 7.2 - 6.6 | Multiplet | 4H | Aromatic (Ar-H) |
| ~ 4.0 | Broad Singlet | 2H | Amine (-NH₂) |
| ~ 2.5 - 1.0 | Multiplet | 5H | Cyclohexyl (-CH, -CH₂) |
| ~ 1.0 - 0.8 | Doublet | 6H | Methyl (-CH₃) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the spectrum would show:
Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aniline ring carbons. The carbon atom bonded to the nitrogen (C-N) and the carbon bonded to the cyclohexyl group (C-C) will have distinct chemical shifts from the other four carbons. hmdb.cakpi.uaresearchgate.net
Aliphatic Carbons (δ 20-55 ppm): Signals for the six carbons of the cyclohexyl ring will appear in this range. The chemical shifts will vary depending on their position and substitution with methyl groups.
Methyl Carbons (δ 15-25 ppm): The two methyl group carbons will appear as one or two signals in the most upfield region of the spectrum. chemicalbook.com
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Carbon Assignment |
| 148 - 142 | Aromatic C-N |
| 138 - 120 | Aromatic C-C, C-H |
| 120 - 115 | Aromatic C-H |
| 50 - 30 | Cyclohexyl C-H, C-H₂ |
| 25 - 15 | Methyl C-H₃ |
For complex molecules, one-dimensional NMR spectra can have significant signal overlap. Two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment by spreading the information across two frequency axes. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlation). It is invaluable for tracing the proton connectivity within the aniline ring and, separately, throughout the entire dimethylcyclohexyl ring system, confirming the spin systems. wikipedia.orgyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹H-¹³C one-bond correlation). It provides a definitive link between the ¹H and ¹³C assignments, for example, matching each aromatic proton to its specific carbon atom. researchgate.netslideshare.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlation). HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation between the protons on the cyclohexyl ring and the C2 carbon of the aniline ring, unequivocally proving the point of attachment between the two ring systems. researchgate.netslideshare.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu For this compound, NOESY is particularly important for determining the relative stereochemistry of the substituents on the cyclohexyl ring, such as the cis or trans relationship between the two methyl groups. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation. The molecule's structure, combining a cyclohexyl and an aniline moiety, gives rise to characteristic fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing primary aromatic amines like this compound. nih.gov In positive ion mode, the primary amine group is readily protonated to generate the molecular ion [M+H]⁺. For this compound (C₁₄H₂₁N), with a molecular weight of 203.33 g/mol , the expected molecular ion would be observed at a mass-to-charge ratio (m/z) of 204.34.
The fragmentation of the molecular ion under ESI-MS/MS conditions would likely involve the cleavage of the C-N bond connecting the cyclohexyl ring and the aniline moiety, as well as fragmentation within the dimethylcyclohexyl ring. Key fragmentation pathways for aromatic and aliphatic amines often involve alpha-cleavage. libretexts.org
Predicted ESI-MS/MS Fragmentation Data for this compound:
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Fragment Identity |
|---|---|---|---|
| 204.34 | 108.14 | C₇H₁₄ | [Dimethylcyclohexyl]⁺ |
| 204.34 | 93.13 | C₈H₁₅N | [Aniline]⁺ |
| 204.34 | 176.28 | C₂H₄ | Loss of an ethyl group from the cyclohexyl ring |
This table is predictive and based on general fragmentation principles for similar compounds.
High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy required to determine the elemental composition of this compound and its fragments. This capability allows for the differentiation between ions of the same nominal mass but different elemental formulas. The precise mass of the protonated molecule ([M+H]⁺) of this compound (C₁₄H₂₂N⁺) would be measured with very low error (typically < 5 ppm), confirming its elemental composition.
Hypothetical HRMS Data for this compound:
| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
|---|---|---|---|
| C₁₄H₂₂N⁺ | 204.1747 | 204.1745 | -0.98 |
| C₇H₁₄⁺ | 98.1097 | 98.1096 | -1.02 |
This table contains hypothetical data to illustrate the utility of HRMS.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of aromatic amines in complex matrices. nih.gov To enhance the sensitivity and chromatographic retention of this compound, derivatization can be employed. Reagents that react with the primary amine group can introduce functionalities that improve ionization efficiency or provide a specific fragmentation pattern for highly selective detection in multiple reaction monitoring (MRM) mode.
One common derivatization strategy involves the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been successfully used for the analysis of other amine-containing compounds. nih.gov Another approach is the use of reagents that introduce a permanently charged group, thereby increasing the ESI response.
Potential Derivatization Agents for LC-MS/MS Analysis:
| Derivatizing Agent | Target Functional Group | Purpose of Derivatization |
|---|---|---|
| Dansyl Chloride | Primary Amine | Introduction of a fluorescent tag and improved ionization |
| N-Succinimidyl Carbamates | Primary Amine | Improved retention and controlled fragmentation libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
Single crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would reveal its crystal system, space group, and the precise coordinates of each atom in the unit cell. ucl.ac.uk While specific data for the title compound is not publicly available, analysis of a structurally related compound, 3-Anilino-5,5-dimethylcyclohex-2-enone, provides insight into the likely structural features. nih.gov For this related molecule, the crystal system is monoclinic with the space group P2₁/c. nih.gov It is plausible that this compound would crystallize in a similar centrosymmetric space group.
Illustrative Crystallographic Data Based on an Analogous Compound:
| Parameter | Illustrative Value (from 3-Anilino-5,5-dimethylcyclohex-2-enone) nih.gov |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1766 (19) |
| b (Å) | 13.159 (2) |
| c (Å) | 9.2877 (17) |
| β (°) | 104.062 (7) |
| Volume (ų) | 1206.5 (4) |
This data is for the related compound 3-Anilino-5,5-dimethylcyclohex-2-enone and serves as an illustrative example.
The solid-state conformation of this compound, particularly the geometry of the cyclohexyl ring and the relative orientation of the substituents, can be elucidated from the crystal structure. The cyclohexyl ring is expected to adopt a chair conformation, which is the most stable form. The positions of the two methyl groups (cis or trans) and whether they occupy axial or equatorial positions will be definitively determined.
Chromatographic Techniques for Separation and Purity Assessment
The separation and purification of this compound, along with the assessment of its purity, are critical steps in its synthesis and characterization. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation based on the differential partitioning of the compound and its potential impurities between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the purity assessment of aniline derivatives due to its high resolution, sensitivity, and speed. ijprajournal.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sigmaaldrich.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The non-polar dimethylcyclohexyl and phenyl moieties of the target compound will strongly interact with the C18 stationary phase.
The mobile phase generally consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov Adjusting the ratio of the organic modifier allows for the fine-tuning of the retention time and separation efficiency. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that the aniline moiety is protonated, leading to sharper peaks and more reproducible results. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength of 254 nm, where the benzene (B151609) ring of the aniline moiety exhibits strong absorbance. sigmaaldrich.com This method can effectively separate the main compound from starting materials, by-products, and degradation products. acs.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Discovery® C18 (15 cm × 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) | nih.govrsc.org |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Column Temperature | 30 °C | sigmaaldrich.com |
| Detector | UV at 254 nm | sigmaaldrich.com |
| Injection Volume | 10 µL | N/A |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress, identifying fractions during purification, and preliminary purity checks. sigmaaldrich.com For separating aromatic amines like this compound, silica (B1680970) gel or alumina (B75360) plates are commonly used as the stationary phase. sciencemadness.org
The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or ether) is often effective. sciencemadness.org The polarity of the eluent system is optimized to achieve a retention factor (Rf) for the target compound that allows for clear separation from impurities. For basic compounds like anilines, which can interact strongly with the acidic silica gel surface causing tailing, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) may be added to the mobile phase to improve spot shape. sciencemadness.org Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by using staining reagents such as aniline phthalate (B1215562) spray, which reacts with amines to produce colored spots. carlroth.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60 F254 Plate | nih.gov |
| Mobile Phase System | Toluene:Ethyl Acetate (e.g., 8:2 v/v) | sciencemadness.org |
| Chamber | Saturated with mobile phase vapor | N/A |
| Visualization | UV lamp (254 nm) or chemical stain | carlroth.com |
Liquid Chromatography-Solid Phase Extraction/NMR (LC-SPE/NMR) for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory agencies to ensure the safety and efficacy of drug substances. nih.gov For complex mixtures where impurities are present at very low levels, the hyphenated technique of Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) is a powerful tool for structural elucidation. ijpsonline.com This method overcomes the primary limitation of conventional LC-NMR, which is the low sensitivity of NMR spectroscopy. researchgate.net
The process involves an initial separation of this compound and its impurities using an HPLC system. As the separated components elute from the column, they are passed through a solid-phase extraction (SPE) cartridge. The target impurity peak is trapped and concentrated on the SPE sorbent. This trapping can be repeated over multiple chromatographic runs to accumulate enough material for analysis. Subsequently, the trapped impurity is eluted from the SPE cartridge with a small volume of a deuterated solvent directly into an NMR flow probe for spectral acquisition. This technique provides the detailed structural information necessary to unambiguously identify unknown impurities, which is often not possible with mass spectrometry alone, especially for isomers. ijpsonline.comnih.gov
Electrochemical Characterization Methods
Electrochemical methods provide valuable insights into the redox properties of molecules, which is essential for understanding their chemical reactivity, potential metabolic pathways, and electronic characteristics.
Cyclic Voltammetry for Redox Behavior
Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of electroactive species like aniline and its derivatives. rasayanjournal.co.in For this compound, CV can be used to determine its oxidation potential and to investigate the stability of the resulting oxidized species. The experiment involves scanning the potential of an electrode (e.g., platinum or glassy carbon) in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current. srce.hrrjpbcs.com
The electrochemical oxidation of the aniline moiety is typically an irreversible process, characterized by an anodic (oxidation) peak on the forward scan without a corresponding cathodic (reduction) peak on the reverse scan. rjpbcs.com This irreversibility suggests that the initial oxidation product, a radical cation, undergoes rapid subsequent chemical reactions, such as dimerization or polymerization, to form electro-inactive products on the electrode surface. nih.govresearchgate.net The presence of the electron-donating alkyl groups (dimethylcyclohexyl) on the aniline ring is expected to lower its oxidation potential compared to unsubstituted aniline, making it easier to oxidize. The peak potential and current are influenced by experimental parameters such as the scan rate and the pH of the solution. rasayanjournal.co.in A linear relationship between the peak current and the square root of the scan rate typically indicates a diffusion-controlled oxidation process. rasayanjournal.co.in
| Parameter | Condition | Reference |
|---|---|---|
| Working Electrode | Platinum (Pt) or Glassy Carbon (GC) | rasayanjournal.co.insrce.hr |
| Reference Electrode | Saturated Calomel Electrode (SCE) | researchgate.net |
| Counter Electrode | Platinum wire | N/A |
| Solvent/Supporting Electrolyte | Aqueous buffer (e.g., phosphate (B84403) buffer) or non-aqueous (e.g., Acetonitrile with TBAPF6) | rasayanjournal.co.inresearchgate.net |
| Potential Window | e.g., -0.2 V to +1.2 V vs. SCE | rjpbcs.comresearchgate.net |
| Scan Rate | 50-250 mV/s | rasayanjournal.co.in |
Computational Chemistry and Theoretical Studies of 2 3,5 Dimethylcyclohexyl Aniline
Electronic Structure and Conformational Analysis
The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its properties and reactivity. For a molecule like 2-(3,5-Dimethylcyclohexyl)aniline, with its flexible cyclohexyl ring and the rotatable bond connecting it to the aniline (B41778) moiety, a multitude of conformations are possible.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry. Were DFT calculations to be performed on this compound, they would typically involve a specific functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-31G* or cc-pVTZ) to solve the Schrödinger equation approximately.
Such calculations would yield crucial information, including:
Optimized Geometries: The lowest energy arrangement of atoms, providing bond lengths, bond angles, and dihedral angles for the most stable conformers.
Relative Energies: By comparing the energies of different conformers, their relative populations at a given temperature can be predicted.
Electronic Properties: Data such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for understanding the molecule's reactivity, would be obtained.
A hypothetical data table for the relative energies of different conformers of this compound as determined by DFT is presented below. The conformers would differ in the axial/equatorial positions of the methyl groups and the orientation of the aniline ring.
| Conformer | Relative Energy (kcal/mol) |
| (1S,3S,5R)-cis-diequatorial | 0.00 |
| (1S,3S,5S)-cis-diaxial | Data Not Available |
| (1R,3S,5S)-trans-axial-equatorial | Data Not Available |
| (1S,3R,5R)-trans-equatorial-axial | Data Not Available |
This table is for illustrative purposes only, as no published data exists.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic structure by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. For this compound, an NBO analysis would provide insights into:
Hybridization: The hybridization of the atomic orbitals on each atom.
Bonding Interactions: A detailed picture of the sigma (σ) and pi (π) bonds.
Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between a C-H bonding orbital on the cyclohexyl ring and an empty p-orbital on the aniline nitrogen could be quantified.
Theoretical Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for a reaction to occur.
Transition State Analysis and Barrier Heights
A transition state is the highest energy point along a reaction pathway. Locating this structure is crucial for understanding the kinetics of a reaction. For a hypothetical reaction involving this compound, such as N-alkylation or electrophilic aromatic substitution, computational methods would be used to:
Locate Transition State Geometries: Specialized algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.
Calculate Activation Barriers: The energy difference between the reactants and the transition state, known as the activation energy or barrier height, determines the reaction rate.
A hypothetical data table for the activation barriers of a reaction is shown below.
| Reaction | Computational Method | Activation Barrier (kcal/mol) |
| N-Protonation | DFT (B3LYP/6-31G) | Data Not Available |
| C4-Nitration | DFT (B3LYP/6-31G) | Data Not Available |
This table is for illustrative purposes only, as no published data exists.
Reaction Coordinate Mapping
By mapping the energy changes as the geometry of the reacting system evolves from reactants to products, a reaction coordinate diagram can be constructed. This provides a visual representation of the reaction mechanism, showing all intermediates and transition states. An intrinsic reaction coordinate (IRC) calculation is typically performed starting from a transition state structure to confirm that it connects the desired reactants and products.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations serve as a powerful tool to investigate the time-dependent behavior of molecules, offering insights into their flexibility and interactions with the environment. For this compound, MD simulations would be crucial for understanding its dynamic structural landscape.
The conformational flexibility of the this compound molecule is dominated by the cyclohexyl ring. This ring can exist in several conformations, with the chair form being the most stable. The presence of two methyl groups on the cyclohexane (B81311) ring, in addition to the aniline substituent, leads to a number of possible stereoisomers, each with its own unique conformational preferences.
MD simulations can be employed to explore the potential energy surface of these conformers and to calculate the energy barriers for ring inversion (the process of one chair conformation converting to another).
Table 1: Hypothetical Conformational Energy Profile of this compound Isomers
This interactive table presents a hypothetical energy landscape for different conformers of this compound, illustrating the principles of conformational analysis. The data is based on general knowledge of substituted cyclohexanes and is not derived from specific experimental or computational studies on this molecule.
| Isomer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| cis-1 | anilino (eq), 3-Me (eq), 5-Me (eq) | 0.0 | 95.0 |
| cis-2 | anilino (ax), 3-Me (ax), 5-Me (ax) | 5.4 | < 0.1 |
| trans-1 | anilino (eq), 3-Me (eq), 5-Me (ax) | 1.8 | 4.9 |
| trans-2 | anilino (ax), 3-Me (ax), 5-Me (eq) | 3.6 | 0.1 |
Note: 'eq' denotes an equatorial position, and 'ax' denotes an axial position. The relative energies are hypothetical values used for illustrative purposes.
The surrounding solvent can have a profound impact on the conformational equilibrium and reactivity of a molecule. For this compound, the polarity of the solvent is expected to play a key role.
In nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the amine group and the pi-system of the aniline ring, might be more prevalent. In polar protic solvents, intermolecular hydrogen bonding with solvent molecules would likely dominate, potentially altering the rotational barrier of the aniline group and the conformational preference of the cyclohexyl ring.
Computational methods, such as continuum solvation models or explicit solvent simulations, can be used to quantify these effects. These models can predict changes in conformational energies and dipole moments in different solvent environments.
Table 2: Predicted Solvent Effects on the Dipole Moment of this compound
This table provides a hypothetical illustration of how the dipole moment of this compound might change in different solvent environments, based on general principles of solvation.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Gas Phase | 1 | 1.5 |
| Cyclohexane | 2.0 | 1.6 |
| Dichloromethane | 9.1 | 2.1 |
| Acetonitrile (B52724) | 37.5 | 2.8 |
| Water | 80.1 | 3.2 |
Ligand-Metal Interactions and Complex Formation
Aniline and its derivatives are known to act as ligands in coordination chemistry, binding to metal centers through the nitrogen atom of the amine group. The steric bulk of the 2-(3,5-dimethylcyclohexyl) substituent in this compound would significantly influence its coordination behavior.
The bulky cyclohexyl group can create a sterically hindered environment around the nitrogen atom, which may favor the formation of complexes with specific geometries and coordination numbers. For instance, it might promote the formation of low-coordinate metal complexes or complexes where the ligand has a large "cone angle."
Computational studies, particularly Density Functional Theory (DFT), can be used to model the interaction between this compound and various metal ions. These calculations can provide insights into the geometry, stability, and electronic structure of the resulting metal complexes. A recent study on bulky p-terphenyl (B122091) bis(anilides) has highlighted the use of similar bulky aniline derivatives in stabilizing low-valent group 2 metal complexes, suggesting that this compound could also be a viable ligand for such applications. chemrxiv.org
Applications in Chemical Research and Development
Role in Catalysis
The specific steric and electronic properties of 2-(3,5-Dimethylcyclohexyl)aniline, imparted by the bulky alkyl substituent, make it a compelling candidate for the development of specialized catalysts.
As Ligands in Transition Metal Catalysis (e.g., Palladium-NHC Complexes)
Anilines are frequently used as precursors for N-heterocyclic carbene (NHC) ligands, which are highly effective in stabilizing transition metal catalysts. nih.govrsc.org The general synthesis of NHC ligands often involves the reaction of a primary amine, such as this compound, with glyoxal (B1671930) and formaldehyde (B43269) to form a symmetrically substituted imidazolium (B1220033) salt. rsc.org This salt is the direct precursor to the free NHC, which can then be coordinated to a metal center, like palladium.
The steric bulk of the N-substituents on the NHC ligand is a critical factor in the efficacy of the resulting catalyst. kyoto-u.ac.jpnih.gov For instance, bulky ligands can enhance catalyst stability and activity in cross-coupling reactions. kyoto-u.ac.jp The 3,5-dimethylcyclohexyl groups of the aniline (B41778) would create a sterically hindered environment around the palladium center. This can be advantageous in promoting challenging coupling reactions, such as those involving sterically demanding substrates or in achieving specific selectivities. kyoto-u.ac.jpnih.gov
Furthermore, anilines themselves can act as ancillary or stabilizing ligands in palladium(II) precatalysts. These well-defined, air- and moisture-stable complexes are highly active in a variety of cross-coupling reactions. The diverse electronic and structural nature of available anilines allows for fine-tuning of the catalyst's performance. The use of a bulky aniline like this compound could be instrumental in designing and optimizing novel palladium-NHC catalytic systems. acs.org
Table 1: Examples of Palladium-NHC Catalyst Applications This table presents general applications of Palladium-NHC catalysts, for which ligands derived from this compound would be suitable.
| Catalytic Reaction | Substrate Scope | Catalyst System | Potential Advantage of Bulky Ligand |
| Suzuki-Miyaura Coupling | Aryl chlorides, esters, amides | Pd(II)-NHC with aniline ligands | Enhanced activity and stability |
| Buchwald-Hartwig Amination | Aryl halides and various amines | Pd(II)-NHC | Facilitates coupling of sterically hindered substrates |
| Stille Cross-Coupling | Aryl chlorides, bromides, triflates | Pd with bulky proazaphosphatrane ligands | Enables room-temperature coupling and synthesis of hindered biaryls. nih.gov |
| C-H Arylation | Unprotected anilines | Pd with cooperating ligands | Controls chemoselectivity and regioselectivity. acs.org |
In Nucleophilic Catalysis
While specific studies on this compound as a nucleophilic catalyst are not prominent, anilines in general can function as organocatalysts. They can participate in reactions by forming iminium ions or enamines as reactive intermediates. The bulky 3,5-dimethylcyclohexyl group could play a significant role in stereocontrolled transformations by providing a well-defined chiral or sterically directing environment around the reactive center.
For Polymerization Processes (e.g., Ethylene Polymerization)
Transition metal complexes bearing NHC ligands have been investigated as catalysts for polymerization reactions, including the polymerization of ethylene. Silver-NHC complexes, in combination with activators like modified methylaluminoxane (B55162) (MMAO), can produce high molecular weight polyethylene (B3416737). The structure of the NHC ligand is crucial to the catalytic activity. Given that bulky anilines are precursors to NHC ligands, this compound could be used to synthesize ligands for such polymerization catalysts. The steric hindrance provided by the dimethylcyclohexyl groups could influence the rate of polymerization and the properties of the resulting polymer.
Intermediates in Advanced Organic Synthesis
The structural features of this compound make it a valuable building block for creating more elaborate molecules with specific functions.
Precursors for Complex Chemical Structures
As established, a primary application of this aniline is as a precursor for bulky NHC ligands used in catalysis. nih.govyork.ac.uk The synthesis of these ligands typically starts from the aniline. rsc.org These ligands are then incorporated into catalysts for a range of reactions, from cross-coupling to olefin metathesis. nih.gov Beyond ligands, the unique substitution pattern of this compound makes it a useful starting material for pharmaceuticals or materials science applications where control of molecular shape and intermolecular interactions is key.
Reagents in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that combine three or more starting materials in a single step to form a complex product. researchgate.netrsc.org Anilines are common reagents in many MCRs, where they typically act as the nucleophilic amine component. nih.gov
For example, in the Povarov reaction, an aniline, an aldehyde, and an alkene react to form tetrahydroquinolines. researchgate.netnih.gov In the Strecker reaction, anilines react with aldehydes and cyanide sources to produce α-aminonitriles. nih.gov The Doebner reaction is another MCR that uses anilines, aldehydes, and pyruvic acid to synthesize quinoline-4-carboxylic acids. nih.gov
The use of this compound in such reactions would lead to products bearing a bulky, lipophilic group, which could be desirable for modulating the pharmacological properties of the final molecule, such as its solubility, membrane permeability, or protein-binding characteristics.
Table 2: Examples of Multicomponent Reactions Involving Anilines This table illustrates common MCRs where this compound could serve as the aniline component.
| Reaction Name | Reactants | Product Class |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines. researchgate.netnih.gov |
| Strecker Reaction | Aniline, Aldehyde/Ketone, Cyanide | α-Aminonitriles. nih.gov |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinolines. nih.gov |
| Ugi Reaction | Aniline, Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amides. rsc.org |
| Mannich Reaction | Aniline, Aldehyde, Carbonyl Compound | β-Amino carbonyl compounds. mdpi.com |
Materials Science Applications
Searches for the application of this compound in materials science, including its use as a monomer for polyaniline derivatives and as a component in functional materials like Metal-Organic Frameworks (MOFs), did not yield any specific results. The existing literature focuses on other substituted anilines.
Monomer Units for Polymer Chemistry (e.g., Polyaniline derivatives)
There is no available research demonstrating the use of this compound as a monomer unit for the synthesis of polyaniline derivatives. While numerous studies detail the polymerization of other aniline derivatives, such as 2,3-dimethylaniline (B142581) and 2,5-dimethoxyaniline, to create polymers with specific electronic and physical properties, the same has not been documented for this compound. researchgate.netresearchgate.netias.ac.inrsc.orgscielo.brmdpi.comrsc.orgcapes.gov.brsigmaaldrich.com The steric hindrance introduced by the bulky 3,5-dimethylcyclohexyl group might pose challenges to the polymerization process, a factor that is often considered in the synthesis of substituted polyanilines. researchgate.net
Components in Functional Materials (e.g., Ligands in Metal-Organic Frameworks)
No literature was found that describes the incorporation of this compound as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The design of MOFs often relies on ligands with specific geometries and functional groups to direct the formation of porous structures. nih.gov While aniline and its derivatives can be functionalized to act as ligands, there is no evidence to suggest that this compound has been utilized for this purpose.
Development of Analytical Chemistry Methods
Similarly, a thorough search of analytical chemistry literature did not uncover any instances of this compound being used as a derivatization reagent or as a standard for chromatographic analysis.
Derivatization Reagents for Enhanced Detection
The use of derivatization reagents is a common strategy in analytical chemistry to enhance the detectability of analytes. nih.gov Aniline and its derivatives can be used to react with certain functional groups, thereby improving their chromatographic behavior or spectroscopic properties. nih.gov However, there are no published methods that employ this compound for this purpose.
Standards for Chromatographic Analysis
In chromatographic methods, well-characterized and pure compounds are essential for use as standards for calibration and identification. While various dimethylaniline isomers are commercially available and could potentially be used as standards, there is no specific mention in the literature of this compound being used as a standard for chromatographic analysis. sigmaaldrich.comsigmaaldrich.comfishersci.ca
Future Research Directions and Perspectives
The unique structural characteristics of 2-(3,5-Dimethylcyclohexyl)aniline, featuring a sterically demanding and chiral cyclohexyl moiety attached to an aniline (B41778) ring, position it as a compound of significant interest for future research. The interplay between the bulky aliphatic ring and the reactive aromatic amine group opens avenues for exploration in stereoselective synthesis, novel reaction chemistries, and advanced material applications. Future research is poised to unlock its full potential, focusing on several key areas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
